5-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound with a complex structure. It features an oxazole ring, a morpholine moiety, and various aromatic groups. This compound is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Introduction of the Ethoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction using 4-ethoxybenzoyl chloride.
Attachment of the Morpholine Moiety: This can be done via a nucleophilic substitution reaction where morpholine displaces a leaving group on an intermediate compound.
Final Coupling: The final step involves coupling the oxazole derivative with the morpholine-containing intermediate under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings or the morpholine moiety.
Reduction: Reduction reactions might target the oxazole ring or the carbonyl group in the amide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Products may include hydroxylated derivatives or N-oxides.
Reduction: Reduced forms of the oxazole ring or the amide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities. It can be used in the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drug candidates. Its ability to interact with specific biological targets makes it a promising lead compound.
Industry
Industrially, this compound might be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the morpholine moiety can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to these targets. This binding can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
- 5-(4-ethoxyphenyl)-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide may exhibit unique biological activities due to the specific arrangement of its functional groups. The ethoxy group on the phenyl ring and the morpholine moiety can influence its pharmacokinetic properties, such as solubility and metabolic stability, making it distinct from its analogs.
Properties
Molecular Formula |
C25H29N3O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H29N3O4/c1-3-31-21-10-8-20(9-11-21)24-16-22(27-32-24)25(29)26-17-23(28-12-14-30-15-13-28)19-6-4-18(2)5-7-19/h4-11,16,23H,3,12-15,17H2,1-2H3,(H,26,29) |
InChI Key |
XWWVJDPJPXZCNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)C)N4CCOCC4 |
Origin of Product |
United States |
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